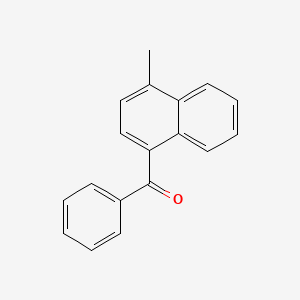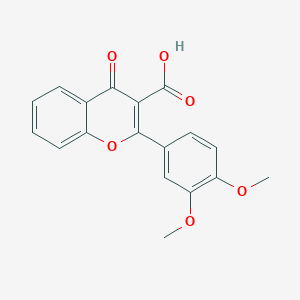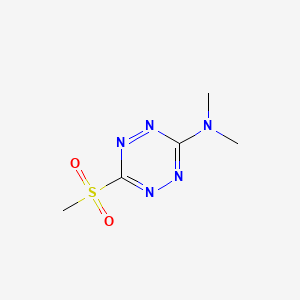
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a methanesulfonyl group and two dimethylamine groups attached to the tetrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of tetrazine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Tetrazine derivative+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Nucleophilic Addition: The tetrazine ring can participate in nucleophilic addition reactions, forming adducts with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A related compound used in similar substitution reactions.
Tetrazine Derivatives: Other tetrazine compounds with different substituents that exhibit similar reactivity.
Sulfonamide Derivatives: Compounds with a sulfonamide group that share some chemical properties.
Uniqueness
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is unique due to the combination of the methanesulfonyl group and the tetrazine ring, which imparts specific reactivity and potential applications not found in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
111888-23-4 |
|---|---|
Molekularformel |
C5H9N5O2S |
Molekulargewicht |
203.23 g/mol |
IUPAC-Name |
N,N-dimethyl-6-methylsulfonyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C5H9N5O2S/c1-10(2)4-6-8-5(9-7-4)13(3,11)12/h1-3H3 |
InChI-Schlüssel |
UGWSCPBHZNHDHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NN=C(N=N1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



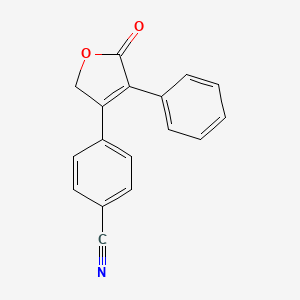


![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
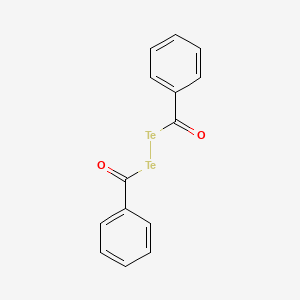
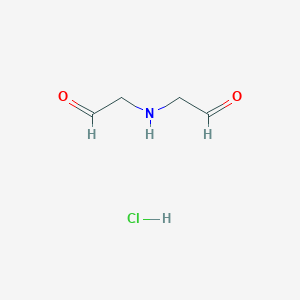
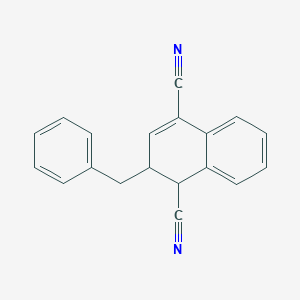
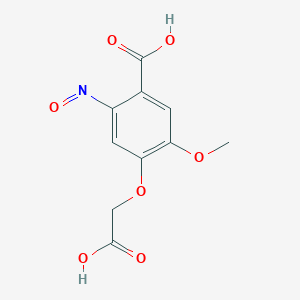
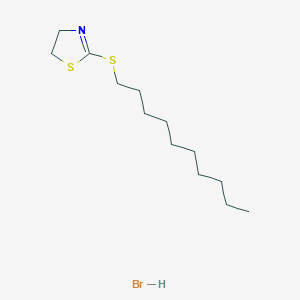
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
